molecular formula C10H12N5Na3O8P2S B15344680 Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)

Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)

Cat. No.: B15344680
M. Wt: 493.22 g/mol
InChI Key: VWHPYZIIQISSLC-VNPFSCRLSA-K
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Description

Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) is a compound with the molecular formula C10H15N5O8P2S and a molecular weight of 493.21 g/mol. This compound is a derivative of adenosine, where the 2’-deoxy position is esterified with thiodiphosphoric acid. It is known for its applications in biochemical research and its potential therapeutic uses.

Preparation Methods

The synthesis of Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) typically involves the esterification of 2’-deoxyadenosine with thiodiphosphoric acid. The reaction conditions often require the use of protective groups to prevent unwanted side reactions and to ensure the selective esterification at the 5’-position. Industrial production methods may involve enzymatic synthesis, which offers a more efficient and environmentally friendly approach compared to traditional chemical synthesis .

Chemical Reactions Analysis

Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine derivatives with modified functional groups, while reduction can lead to the formation of simpler nucleoside analogs .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleotides and nucleoside analogs . In biology, it serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving nucleotides . In medicine, it has potential therapeutic applications due to its ability to modulate adenosine receptors and influence cellular signaling pathways . Additionally, it is used in the development of prodrugs to enhance the stability and bioavailability of adenosine .

Mechanism of Action

The mechanism of action of Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) involves its interaction with adenosine receptors and enzymes involved in nucleotide metabolism . The compound can inhibit adenosine deaminase, leading to increased levels of adenosine and enhanced signaling through adenosine receptors . This modulation of adenosine signaling pathways can result in various physiological effects, including anti-inflammatory, cardioprotective, and neuroprotective actions .

Comparison with Similar Compounds

Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) can be compared with other similar compounds such as adenosine, 2’-deoxyadenosine, and adenosine triphosphate . While these compounds share structural similarities, the presence of the thiodiphosphoric acid ester group in Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) imparts unique chemical and biological properties . For instance, the thiodiphosphoric acid ester group enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in biochemical research and therapeutic applications .

Properties

Molecular Formula

C10H12N5Na3O8P2S

Molecular Weight

493.22 g/mol

IUPAC Name

trisodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate

InChI

InChI=1S/C10H15N5O8P2S.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(22-7)2-21-25(20,26)23-24(17,18)19;;;/h3-7,16H,1-2H2,(H,20,26)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+,25?;;;/m0.../s1

InChI Key

VWHPYZIIQISSLC-VNPFSCRLSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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